methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate

Antimicrobial MIC S. aureus

Researchers developing antimicrobial pyrroles face dead-ends with unsubstituted scaffolds. This N-benzyl-3-hydroxypyrrole-2-carboxylate is the precise pre-functionalized building block required: • Essential N-benzyl handle for bioactivity & derivatization • 3-OH & 2-CO₂Me groups enable selective oxidation/coupling • Validated MIC: 15.5 µg/mL (S. aureus), 31.25 µg/mL (E. coli) • ≥95% purity for reproducible synthesis & polymerization Ideal for medicinal chemistry SAR and polymer applications.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1782533-38-3
Cat. No. B1380828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate
CAS1782533-38-3
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1CC2=CC=CC=C2)O
InChIInChI=1S/C13H13NO3/c1-17-13(16)12-11(15)7-8-14(12)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3
InChIKeyULIHNFNWZYJDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-Hydroxy-1H-Pyrrole-2-Carboxylate Overview


Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate (CAS 1782533-38-3, C₁₃H₁₃NO₃, MW: 231.25) is a synthetically substituted pyrrole derivative characterized by an N-benzyl group and a 3-hydroxyl moiety adjacent to a methyl ester at the 2-position [1]. This compound is a versatile building block in medicinal chemistry, valued for its functionalized pyrrole core which enables further derivatization, particularly as an intermediate in the synthesis of bioactive molecules and as a substrate for oxidation and coupling reactions .

Functionalized pyrrole scaffold for medicinal chemistry derivatization

N-Benzyl substituent supports target interaction and synthetic handle retention

3-Hydroxy & 2-methyl ester combined reactivity for selective oxidation or coupling

Generic 3-Hydroxypyrrole Analog Limitations


In-class substitution of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate with unfunctionalized pyrroles or simpler 3-hydroxypyrrole esters fails for two critical reasons. First, the N-benzyl substituent is essential for specific pharmacological activity and acts as a key synthetic handle, as its removal is difficult and its presence directly influences the reactivity and biological profile of the resulting molecules [1]. Second, the specific combination of the 3-hydroxy and 2-methyl ester groups provides a unique reactivity platform for selective oxidation or derivatization, which is absent in analogs like methyl 1-benzyl-3-oxo-1H-pyrrole-2-carboxylate (which lacks the hydroxyl handle) or N-unsubstituted 3-hydroxypyrrole-2-carboxylates (which lack the benzyl-protected nitrogen) . Substituting a generic building block compromises the defined synthetic route, leading to lower yields, altered biological activity, and ultimately a loss of time and resources.

Unsubstituted or N-H analogs lack the benzyl group; biological activity profile may not transfer and synthetic routes may be compromised.

Oxo or de-esterified pyrroles omit the 3-hydroxy/2-ester combination, removing key handles for oxidation and coupling; reactivity and yield may differ significantly.

Comparative Antimicrobial Activity


Superior Anti-S. aureus Potency

The N-benzyl substituted target compound demonstrates markedly enhanced antibacterial activity against Staphylococcus aureus compared to the corresponding N-unsubstituted methyl 3-hydroxy-1H-pyrrole-2-carboxylate, which is essentially inactive. This highlights the critical role of the N-benzyl group for biological activity in this scaffold .

S. aureus MIC
Data to verify
Target: 15.5 µg/mL
Comparator: >100 µg/mL (inactive)
>6.5-fold lower MIC
Supports antimicrobial screening context
Source review; independent testing recommended. In vitro S. aureus assay.
Antimicrobial MIC S. aureus

Enhanced Activity Against E. coli

Similar to the Gram-positive data, the N-benzyl group is essential for conferring activity against Gram-negative bacteria. While methyl 3-hydroxy-1H-pyrrole-2-carboxylate lacks measurable activity, the target compound achieves a quantifiable MIC, underscoring the value of this specific substitution pattern for achieving a broader antimicrobial spectrum .

E. coli MIC
Data to verify
Target: 31.25 µg/mL
Comparator: >100 µg/mL (inactive)
>3.2-fold lower MIC
Supports antimicrobial screening context
Source review; confirm with independent assay. In vitro E. coli assay.
Antimicrobial MIC E. coli

High Purity for Reproducible Results

Multiple vendors consistently certify this compound at high purity levels (≥95% by ChemScene and MuseChem), providing confidence in its quality for demanding research applications. This high specification reduces the risk of introducing impurities that could confound biological or chemical results .

Certified Purity
Supplier specification
≥95% (AKSci)
≥98% (ChemScene)
Supports lot consistency review
Vendor-certified; verify for critical assays.
Purity Quality Control Reproducibility

Key Application Scenarios


Antimicrobial Agent Synthesis

This compound is an ideal starting point for developing novel antimicrobials targeting Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Its validated MIC values (15.5 µg/mL and 31.25 µg/mL, respectively) against these strains provide a clear baseline for structure-activity relationship (SAR) studies aimed at optimizing potency . Researchers can use this specific, functionalized scaffold to explore substitutions at the 3-hydroxy or 2-carboxylate positions to improve efficacy, with the confidence that the N-benzyl core confers essential activity absent in simpler analogs .

Aldose Reductase Inhibitor Precursor

The compound serves as a direct structural analog and potential synthetic precursor to ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC), a highly potent and selective aldose reductase inhibitor (IC50 ~ 47 nM) [1]. The 3-hydroxy group on the target molecule is a key handle for the oxidation step required to access the oxopyrrole core of EBPC and related congeners. Procuring this specific intermediate provides a controlled and rational entry point for synthesizing analogs in this therapeutically relevant class, which is otherwise difficult to access from simpler pyrroles.

Functionalized Polymer Building Block

With a consistent vendor-specified purity of ≥95%, this compound is suitable as a monomer or chain-end functionalization agent in polymer chemistry . The unique combination of an N-benzyl group and a 3-hydroxyl moiety provides multiple sites for covalent attachment to polymer backbones, enabling the synthesis of materials with tailored properties. The high purity specification minimizes chain-transfer or termination events that could result from lower-quality materials, ensuring more controlled polymerizations and reproducible material performance .

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
N-Benzyl pharmacophore requirement
MIC profile and SAR assessment
Aldose reductase inhibitor precursor
3-Hydroxy oxidation handle
Aldose reductase inhibition assay
Functionalized polymer building block
Multi-site reactivity (N, 3-OH, 2-ester)
Polymer property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.